1-(2-Furylmethyl)-1H-pyrrole-2-carbaldehyde
Overview
Description
1-(2-Furylmethyl)-1H-pyrrole-2-carbaldehyde is an organic compound with the molecular formula C9H9NO It is a heterocyclic compound containing both a furan ring and a pyrrole ring, connected via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Furylmethyl)-1H-pyrrole-2-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of furfural with pyrrole in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of biomass-derived furfurals. These furfurals are reacted with pyrrole under controlled conditions to yield the target compound. The process is optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Furylmethyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The compound can participate in substitution reactions, where functional groups on the furan or pyrrole rings are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: A wide range of substituted furylmethyl-pyrrole derivatives.
Scientific Research Applications
1-(2-Furylmethyl)-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-Furylmethyl)-1H-pyrrole-2-carbaldehyde exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to specific biological outcomes. The exact pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
1-(2-Furylmethyl)-1H-pyrrole: Similar structure but lacks the aldehyde group.
1-(2-Furylmethyl)-1H-pyrrole-2-methanol: Contains an alcohol group instead of an aldehyde group.
1-(2-Furylmethyl)-1H-pyrrole-2-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde group.
Uniqueness: 1-(2-Furylmethyl)-1H-pyrrole-2-carbaldehyde is unique due to the presence of both a furan and a pyrrole ring, as well as the reactive aldehyde group. This combination of structural features imparts distinct chemical reactivity and potential for diverse applications.
Properties
IUPAC Name |
1-(furan-2-ylmethyl)pyrrole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-8-9-3-1-5-11(9)7-10-4-2-6-13-10/h1-6,8H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBJPTHZYBWJON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)CC2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20336196 | |
Record name | 1-[(Furan-2-yl)methyl]-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20336196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13788-32-4 | |
Record name | 1-[(Furan-2-yl)methyl]-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20336196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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